An In-depth Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane (CAS: 3282-99-3)
An In-depth Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane (CAS: 3282-99-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(4-aminophenyl)cyclohexane, also known by its CAS number 3282-99-3, is an aromatic diamine that serves as a crucial building block in the synthesis of advanced polymers. Its unique molecular structure, which features a cyclohexane ring bridged between two aminophenyl groups, imparts notable rigidity, thermal stability, and chemical resistance to the polymers derived from it.[1] While its primary applications lie in the realm of material science, particularly in the production of high-performance polyimides and epoxy resins, its properties merit consideration in various fields of chemical research.[2] This guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,1-Bis(4-aminophenyl)cyclohexane.
Core Properties
The physical and chemical properties of 1,1-Bis(4-aminophenyl)cyclohexane are summarized below. This data is essential for its handling, storage, and application in various chemical syntheses.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 3282-99-3 | [3] |
| Molecular Formula | C18H22N2 | [4] |
| Molecular Weight | 266.38 g/mol | [3] |
| Appearance | White to yellow or light yellow to yellow solid/powder/crystal | [3][5] |
| Melting Point | 108.0 to 115.0 °C | [5] |
| Boiling Point | 450.9 ± 38.0 °C (Predicted) | [6] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [6] |
| Purity | >98.0% (GC) | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO | [6] |
Spectral Data
| Data Type | Interpretation |
| InChI | 1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2 |
| InChIKey | ZSQIQUAKDNTQOI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Synthesis and Experimental Protocols
While various proprietary methods for the synthesis of 1,1-Bis(4-aminophenyl)cyclohexane exist, a general approach involves the reaction of cyclohexanone with aniline in the presence of an acidic catalyst. The following is a representative, generalized protocol for the synthesis of a polyamide using 1,1-Bis(4-aminophenyl)cyclohexane as a monomer, illustrating its application in polymer chemistry.[7]
Illustrative Protocol: Synthesis of Aromatic Polyamides
This protocol describes the low-temperature solution polycondensation of 1,1-Bis(4-aminophenyl)cyclohexane with an aromatic diacid chloride.[7]
Materials:
-
1,1-Bis(4-aminophenyl)cyclohexane
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Aromatic diacid chloride (e.g., terephthaloyl chloride)
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N-methyl-2-pyrrolidone (NMP)
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Calcium chloride (CaCl2)
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Pyridine
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Triphenyl phosphite
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Methanol
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Water
Procedure:
-
In a flask equipped with a stirrer, dissolve a specific molar amount of 1,1-Bis(4-aminophenyl)cyclohexane and an equimolar amount of an aromatic dicarboxylic acid in N-methyl-2-pyrrolidone (NMP) containing dissolved calcium chloride.
-
Add triphenyl phosphite and pyridine to the solution, which act as condensing agents.
-
Heat the reaction mixture at a controlled temperature (e.g., 100°C) for several hours to facilitate polycondensation.
-
After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
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Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and byproducts.
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Dry the resulting polyamide in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours.
Applications
The rigid cyclohexyl group in 1,1-Bis(4-aminophenyl)cyclohexane imparts excellent thermal stability and mechanical strength to polymers.[2] Its primary applications are in the field of materials science.
-
High-Performance Polymers: It is a key diamine monomer for the synthesis of polyimides (PI), co-polyimides (CPI), and polyamides with high thermal stability, good chemical resistance, and stable mechanical properties.[1][3][7] These polymers are used in aerospace components, high-temperature electrical insulation, and durable coatings.[2]
-
Epoxy Curing Agents: It serves as a functional building block for preparing epoxy curing agents, enhancing the mechanical rigidity and chemical resistance of the cured epoxy resins.[2]
-
Optical and Electronic Materials: It finds applications in the manufacturing of optical films and materials for OLED/LCD displays.[1] It is also used in the development of hole transport materials for perovskite solar cells.[8]
Safety and Handling
Appropriate safety precautions should be taken when handling 1,1-Bis(4-aminophenyl)cyclohexane.
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Hazard Statements: Causes skin and serious eye irritation.[6][9]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[10] Wash skin thoroughly after handling.[6]
-
Storage: Keep in a dark place under an inert atmosphere at room temperature.[6][9] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[10]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and use a full-face respirator if exposure limits are exceeded.[10]
Visualizations
Synthesis of Polyimide from 1,1-Bis(4-aminophenyl)cyclohexane
The following diagram illustrates the general workflow for the synthesis of a polyimide using 1,1-Bis(4-aminophenyl)cyclohexane and a dianhydride as monomers.
Caption: Polyimide synthesis workflow.
Logical Relationship of Properties and Applications
This diagram shows the logical flow from the molecular structure of 1,1-Bis(4-aminophenyl)cyclohexane to its resulting polymer properties and final applications.
Caption: From structure to application.
References
- 1. specialchem.com [specialchem.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. dakenam.com [dakenam.com]
- 4. achemtek.com [achemtek.com]
- 5. 1,1-Bis(4-aminophenyl)cyclohexane | 3282-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1,1-BIS(4-AMINOPHENYL)CYCLOHEXANE | 3282-99-3 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. 1,1-Bis(4-aminophenyl)cyclohexane | 3282-99-3 [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
